molecular formula C5H10ClN3S B6195563 1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride CAS No. 2680542-71-4

1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B6195563
CAS No.: 2680542-71-4
M. Wt: 179.7
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Description

1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-ethyl-1,2,3-thiadiazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key factor in its activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-thiadiazole: A parent compound with similar structural features but lacking the ethyl and methanamine groups.

    1,3,4-thiadiazole: Another thiadiazole derivative with different nitrogen atom positions, leading to distinct chemical properties.

    1,2,4-thiadiazole:

Uniqueness

1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the methanamine moiety enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2680542-71-4

Molecular Formula

C5H10ClN3S

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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